molecular formula C6H12NO3P B14607006 2-Cyanoethyl ethyl methylphosphonate CAS No. 58264-09-8

2-Cyanoethyl ethyl methylphosphonate

Cat. No.: B14607006
CAS No.: 58264-09-8
M. Wt: 177.14 g/mol
InChI Key: MPWXDSYJVOGXNV-UHFFFAOYSA-N
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Description

2-Cyanoethyl ethyl methylphosphonate is an organophosphorus compound with the molecular formula C6H12NO3P It is a derivative of phosphonic acid and contains both cyano and ethyl groups attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl ethyl methylphosphonate typically involves the reaction of ethyl methylphosphonate with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of the phosphonate to the acrylonitrile. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl ethyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Aminoethyl ethyl methylphosphonate.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

2-Cyanoethyl ethyl methylphosphonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential use in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Cyanoethyl ethyl methylphosphonate exerts its effects involves the interaction of its functional groups with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phosphonate group can form strong bonds with metal ions or enzyme active sites. These interactions can lead to the inhibition of enzyme activity or the stabilization of certain chemical structures.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoethyl acrylate: Similar in structure but lacks the phosphonate group.

    Diethyl cyanomethylphosphonate: Contains two ethyl groups instead of one ethyl and one methyl group.

    Nucleoside phosphoramidites: Used in oligonucleotide synthesis but have different functional groups.

Uniqueness

2-Cyanoethyl ethyl methylphosphonate is unique due to the presence of both cyano and phosphonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

58264-09-8

Molecular Formula

C6H12NO3P

Molecular Weight

177.14 g/mol

IUPAC Name

3-[ethoxy(methyl)phosphoryl]oxypropanenitrile

InChI

InChI=1S/C6H12NO3P/c1-3-9-11(2,8)10-6-4-5-7/h3-4,6H2,1-2H3

InChI Key

MPWXDSYJVOGXNV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)OCCC#N

Origin of Product

United States

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